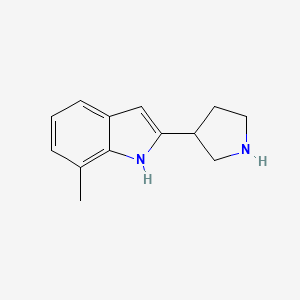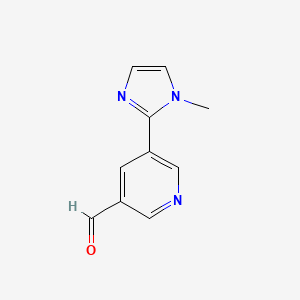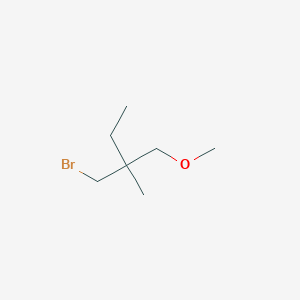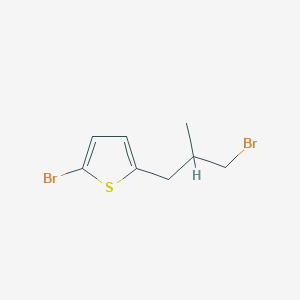
2-Bromo-5-(3-bromo-2-methylpropyl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-(3-bromo-2-methylpropyl)thiophene is a brominated thiophene derivative Thiophene is a five-membered aromatic ring containing one sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(3-bromo-2-methylpropyl)thiophene typically involves the bromination of thiophene derivatives. One common method is the metalation-alkylation reaction, where 2-bromothiophene undergoes metalation followed by alkylation with various electrophiles to form 5-alkylated 2-bromo products .
Industrial Production Methods: Industrial production of brominated thiophenes often employs catalytic systems such as nickel or palladium-based protocols. These methods include Kumada catalyst-transfer polycondensation, deprotonative cross-coupling polycondensation, and Suzuki–Miyaura couplings .
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-5-(3-bromo-2-methylpropyl)thiophene can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Coupling Reactions: It can undergo coupling reactions with different aryl or alkyl groups using palladium or nickel catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: Reagents such as palladium acetate, triphenylphosphine, and bases like potassium carbonate are used.
Major Products:
Substitution Reactions: Products include thiophene derivatives with various substituents replacing the bromine atoms.
Coupling Reactions: Products include more complex thiophene-based structures with extended conjugation.
Aplicaciones Científicas De Investigación
2-Bromo-5-(3-bromo-2-methylpropyl)thiophene has several applications in scientific research:
Organic Electronics: It is used in the synthesis of conjugated polymers for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Pharmaceuticals: Brominated thiophenes are explored for their potential as anticancer, anti-inflammatory, and antimicrobial agents.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-(3-bromo-2-methylpropyl)thiophene in various applications involves its ability to participate in electron transfer processes due to the presence of bromine atoms. These atoms can stabilize charge distributions and facilitate interactions with molecular targets, such as enzymes or receptors in biological systems .
Comparación Con Compuestos Similares
2-Bromothiophene: A simpler brominated thiophene with one bromine atom.
5-Bromo-2-thiophenecarboxaldehyde: Another brominated thiophene with different functional groups.
Uniqueness: 2-Bromo-5-(3-bromo-2-methylpropyl)thiophene is unique due to its dual bromination and the presence of a methylpropyl group, which enhances its reactivity and potential for forming complex structures .
Propiedades
Fórmula molecular |
C8H10Br2S |
|---|---|
Peso molecular |
298.04 g/mol |
Nombre IUPAC |
2-bromo-5-(3-bromo-2-methylpropyl)thiophene |
InChI |
InChI=1S/C8H10Br2S/c1-6(5-9)4-7-2-3-8(10)11-7/h2-3,6H,4-5H2,1H3 |
Clave InChI |
DLQPQGYRFBYYHP-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC=C(S1)Br)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


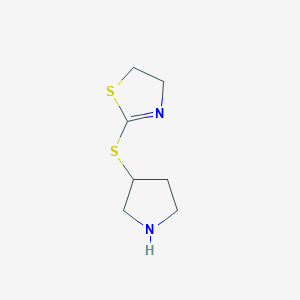
![2-[(Azetidin-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B13201558.png)
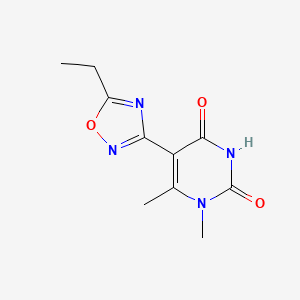
![6-(Iodomethyl)-1-methyl-5-oxaspiro[2.4]heptane](/img/structure/B13201575.png)
![(2R,3S,5S)-1-[(benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-(2-methylpropyl)-2-(1,3-thiazol-5-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13201580.png)


![2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-4-methyl-1,3-oxazole-5-carboxylic acid](/img/structure/B13201605.png)
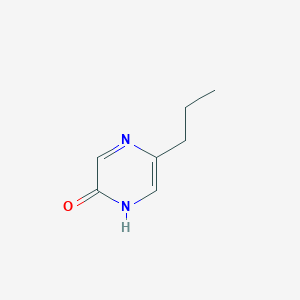
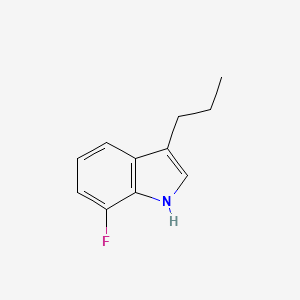
![2-[(2R,6S)-2,6-Dimethyloxan-4-yl]acetonitrile](/img/structure/B13201626.png)
